![molecular formula C11H18BrNO2 B2683131 tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2002785-62-6](/img/structure/B2683131.png)
tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-(bromomethyl)-2-azabicyclo[211]hexane-2-carboxylate is a bicyclic compound featuring a bromomethyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a [2+2] cycloaddition reaction involving a suitable diene and a nitroolefin, followed by reduction and cyclization steps.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a bromination reaction, often using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and bromination steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation of the bromomethyl group can yield aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products
Substitution: Products include azides, thiocyanates, and ethers.
Reduction: Products include alcohols and amines.
Oxidation: Products include aldehydes and carboxylic acids.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate serves as a versatile intermediate for the construction of complex molecules. Its unique bicyclic structure can be exploited in the synthesis of natural products and pharmaceuticals.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. Its derivatives could be explored for antimicrobial, antiviral, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its rigid bicyclic structure.
Mechanism of Action
The mechanism by which tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond and releasing a bromide ion. The bicyclic structure can also interact with biological targets, potentially inhibiting enzymes or binding to receptors.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1-(chloromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: Contains a hydroxymethyl group, making it more hydrophilic.
tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: Features an aminomethyl group, which can engage in different types of chemical reactions.
Uniqueness
tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to the presence of the bromomethyl group, which is a good leaving group in substitution reactions, making it a valuable intermediate in organic synthesis. Its rigid bicyclic structure also imparts distinct steric and electronic properties that can be leveraged in the design of new molecules.
Properties
IUPAC Name |
tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO2/c1-10(2,3)15-9(14)13-6-8-4-11(13,5-8)7-12/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWRWDVFFQWEHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1(C2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2683048.png)
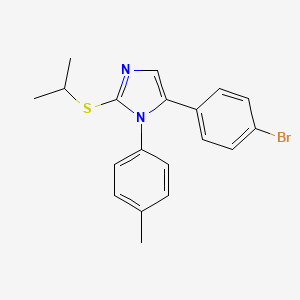
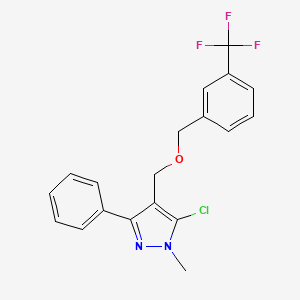
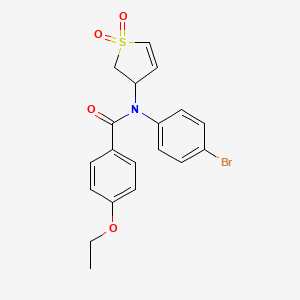
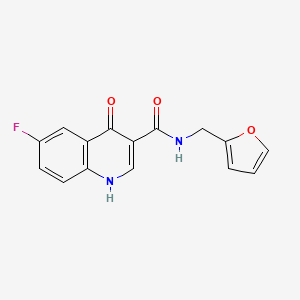
![1-(4-Methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2683057.png)
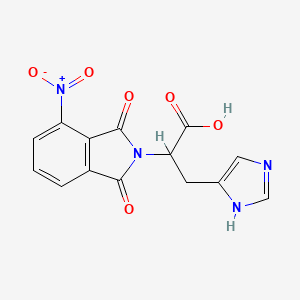
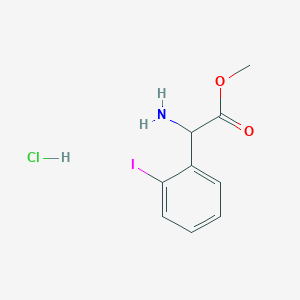
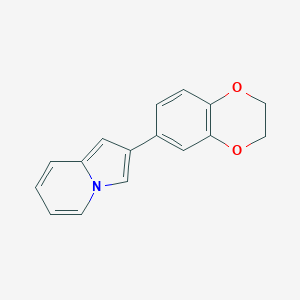
![N-(2,5-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2683065.png)
![(5Z)-5-[(3-methoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2683067.png)
![1-[(3-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2683068.png)
![2-(3-methylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2683069.png)
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2683071.png)
